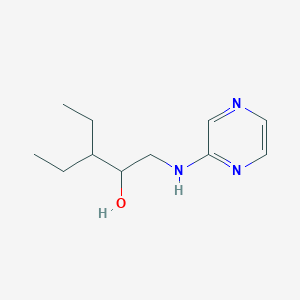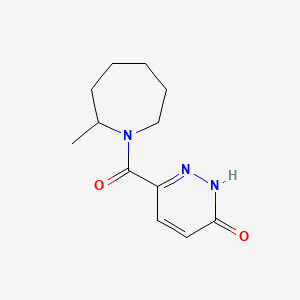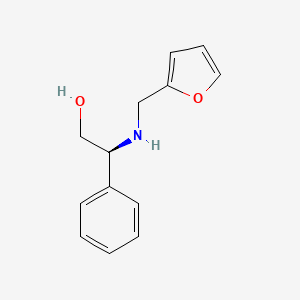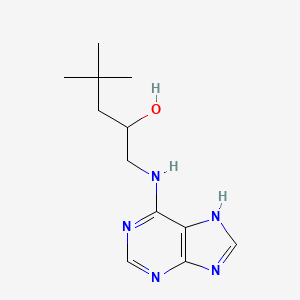
1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide, also known as HON-2, is a compound that has been of interest in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In neurodegenerative disorder research, 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has been shown to reduce oxidative stress and inflammation. 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has also been shown to have anti-inflammatory effects in other disease models.
実験室実験の利点と制限
One advantage of using 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide in lab experiments is that it has been shown to have low toxicity in cell culture and animal models. This makes it a potentially safer therapeutic option compared to other compounds. However, one limitation of using 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize dosing and treatment protocols.
将来の方向性
There are several future directions for research on 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide. One direction is to further investigate its mechanism of action in various disease models. Another direction is to optimize dosing and treatment protocols for therapeutic applications. Additionally, there is potential for the development of analogs of 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide with improved efficacy and safety profiles. Overall, 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide shows promise as a potential therapeutic option for various diseases, and further research is needed to fully understand its potential.
合成法
The synthesis of 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide involves a series of chemical reactions. The starting material is naphthalene-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-2-oxopyrrolidine-3-amine to form the amide intermediate. Finally, the amide intermediate is hydrolyzed with sodium hydroxide to form 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide.
科学的研究の応用
1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. In cancer research, 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18-9-8-13(16(18)21)17-15(20)12-7-6-10-4-2-3-5-11(10)14(12)19/h2-7,13,19H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGASSNNRRMYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)



![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)

![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)